Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine
Overview
Description
Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine is an organic compound characterized by the presence of two benzo[d][1,3]dioxole groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[d][1,3]dioxol-5-ylmethyl)amine typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with an amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or secondary amines.
Substitution: The benzo[d][1,3]dioxole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research indicates potential use in the design of drugs targeting specific cellular pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which bis(benzo[d][1,3]dioxol-5-ylmethyl)amine exerts its effects involves interactions with specific molecular targets. For instance, in antitumor applications, the compound may induce apoptosis in cancer cells by disrupting cellular processes such as DNA replication and repair. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A simpler structure with one benzo[d][1,3]dioxole ring.
N-arylthiazol-2-amines: Compounds with similar amine functionalities but different aromatic systems.
Indole-based compounds: These share structural similarities and are also studied for their biological activities.
Uniqueness
Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine stands out due to its dual benzo[d][1,3]dioxole groups, which confer unique electronic and steric properties. These characteristics can enhance its reactivity and specificity in various chemical and biological contexts .
Biological Activity
Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of benzo[d][1,3]dioxole derivatives with amines, often yielding high-purity products suitable for biological testing. For instance, one study reported the synthesis of derivatives incorporating benzo[d][1,3]dioxole moieties through thiourea formation, which were then evaluated for their anticancer properties .
Anticancer Activity
Mechanisms of Action:
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The primary mechanisms identified include:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapies. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometry studies demonstrated that treatment with this compound results in increased apoptosis in cancer cell lines such as HepG2 and MCF-7. The apoptotic pathway involves alterations in mitochondrial proteins such as Bax and Bcl-2 .
Cytotoxicity Profile:
The cytotoxic effects of this compound have been quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Notably, one study reported IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF-7 cells, demonstrating superior efficacy compared to the standard drug doxorubicin .
Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF-7 | 4.52 | 4.56 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimal Inhibitory Concentration (MIC):
The antimicrobial efficacy is often measured using MIC values, which indicate the lowest concentration of a compound that prevents visible growth of bacteria. Research findings suggest that certain derivatives exhibit promising MIC values comparable to established antibiotics .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Tumor Growth Suppression : In animal models bearing tumors, administration of this compound resulted in notable suppression of tumor growth compared to controls .
- Combination Therapies : Investigations into combination therapies involving this compound and traditional chemotherapeutics have shown enhanced anticancer effects, suggesting potential for use in multi-drug regimens .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14/h1-6,17H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXZZSCCIJSHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342873 | |
Record name | DIPIPERONYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6701-35-5 | |
Record name | DIPIPERONYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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